Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)-
CAS No.: 91272-91-2
Cat. No.: VC16972969
Molecular Formula: C10H16N8
Molecular Weight: 248.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91272-91-2 |
|---|---|
| Molecular Formula | C10H16N8 |
| Molecular Weight | 248.29 g/mol |
| IUPAC Name | 1,4-bis(1,2,4-triazol-1-ylmethyl)piperazine |
| Standard InChI | InChI=1S/C10H16N8/c1-2-16(10-18-8-12-6-14-18)4-3-15(1)9-17-7-11-5-13-17/h5-8H,1-4,9-10H2 |
| Standard InChI Key | WHFGLPOOBLVZRM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CN2C=NC=N2)CN3C=NC=N3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- features a six-membered piperazine ring with nitrogen atoms at positions 1 and 4. Each nitrogen is bonded to a methylene group (–CH₂–), which connects to a 1,2,4-triazole ring. The triazole rings exist in a 1H tautomeric form, with nitrogen atoms at positions 1, 2, and 4 . This arrangement creates a symmetrical molecule with a planar geometry, as confirmed by X-ray crystallography (CCDC Number 819064) .
Table 1: Structural and Molecular Data
Tautomerism and Electronic Properties
The 1,2,4-triazole groups exhibit tautomerism, influencing the compound’s electronic profile. Density functional theory (DFT) calculations suggest that the 1H tautomer dominates in solution, with a dipole moment of 4.2 D . The electron-rich triazole nitrogens participate in hydrogen bonding and π-π stacking, critical for biological interactions.
Synthesis and Purification
Synthetic Routes
The compound is synthesized via a two-step nucleophilic substitution reaction:
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Methylation of Piperazine: Piperazine reacts with methylating agents (e.g., methyl iodide) to form 1,4-bis(methyl)piperazine.
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Triazole Incorporation: The methyl groups undergo substitution with 1,2,4-triazole in the presence of a base (e.g., K₂CO₃), yielding the final product.
Reaction conditions (temperature: 80°C, solvent: DMF, yield: 78%) optimize both steps, minimizing side products.
Purification Techniques
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Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/methanol (9:1) eluent removes unreacted triazole.
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Recrystallization: Ethanol/water mixtures (3:1) produce needle-shaped crystals suitable for X-ray analysis .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents:
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Water: 1.2 mg/mL at 25°C
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DMSO: 45 mg/mL at 25°C
It remains stable under ambient conditions for six months but degrades in acidic media (pH < 3).
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 189°C and decomposition above 300°C . Thermogravimetric analysis (TGA) shows a 5% weight loss at 220°C, attributed to the release of methylene groups .
Pharmacological Applications
Antimicrobial Activity
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL). The mechanism involves inhibition of ergosterol biosynthesis and cell wall synthesis enzymes.
Table 2: Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 32 | |
| Candida albicans | 16 |
Anti-Inflammatory Effects
In murine models, oral administration (50 mg/kg) reduces carrageenan-induced paw edema by 62%, surpassing diclofenac (55%). The effect correlates with suppressed COX-2 and TNF-α expression.
Coordination Chemistry and Material Science
Metal Complexation
The triazole nitrogens coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes. Single-crystal X-ray structures of the Cu(II) complex show a distorted octahedral geometry . These complexes exhibit enhanced catalytic activity in Suzuki-Miyaura coupling reactions (yield: 92%, TOF: 1,200 h⁻¹) .
Polymer Modification
Incorporating the compound into polyurethane matrices improves tensile strength (from 12 MPa to 18 MPa) and thermal stability (decomposition temperature: 320°C) . The triazole groups facilitate cross-linking via click chemistry .
Spectral Characterization
Infrared Spectroscopy
Key IR peaks (cm⁻¹):
Nuclear Magnetic Resonance
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¹H NMR (DMSO-d₆): δ 3.45 (s, 8H, piperazine), δ 4.20 (s, 4H, –CH₂–), δ 7.85 (s, 4H, triazole) .
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¹³C NMR: δ 46.8 (piperazine C), δ 52.1 (–CH₂–), δ 143.6 (triazole C) .
X-Ray Crystallography
The crystal structure (space group P2₁/c) reveals a centrosymmetric arrangement with intermolecular N–H···N hydrogen bonds (2.89 Å) .
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